molecular formula C24H16BrN3OS B2778876 (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile CAS No. 683258-11-9

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile

Cat. No.: B2778876
CAS No.: 683258-11-9
M. Wt: 474.38
InChI Key: LOZSPMZCAYUGEK-OBGWFSINSA-N
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Description

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C24H16BrN3OS and its molecular weight is 474.38. The purity is usually 95%.
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Biological Activity

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's structure features a thiazole ring, which is known for its diverse pharmacological properties. The following sections will delve into the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)thiazole with appropriate amines and nitriles. The synthetic pathway often includes:

  • Formation of Thiazole Ring : Utilizing 4-bromobenzaldehyde and thiourea under acidic conditions.
  • Acrylonitrile Addition : Reacting the thiazole derivative with phenoxyphenyl amine followed by acetonitrile to yield the final product.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been widely studied. In vitro tests indicate that compounds similar to this compound exhibit significant activity against various bacterial and fungal strains. For instance, derivatives with similar structures have shown efficacy comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

CompoundAntimicrobial ActivityComparison
This compoundModerate to highComparable to norfloxacin
4-(4-bromophenyl)-thiazol-2-aminesHighComparable to fluconazole

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay results indicate that certain derivatives exhibit potent cytotoxic effects, with some showing IC50 values comparable to established chemotherapeutic agents such as 5-fluorouracil .

Cell LineCompound TestedIC50 (µM)Standard Drug
MCF7This compound15.05-Fluorouracil (20.0)

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is often influenced by their structural modifications. Key observations include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl rings enhances antimicrobial and anticancer activities.
  • Substituent Positioning : The position of substituents on the thiazole ring can significantly impact the binding affinity to biological targets.

Case Study 1: Anticancer Evaluation

A study conducted on a series of thiazole derivatives, including variations of the target compound, revealed that modifications in the phenoxy group significantly affected cytotoxicity against MCF7 cells. Compounds with halogen substitutions demonstrated increased potency due to improved interaction with cellular targets .

Case Study 2: Antimicrobial Efficacy

Research on similar thiazole derivatives indicated that compounds with branched alkyl chains exhibited enhanced antibacterial properties against Gram-positive bacteria. This suggests that structural diversity can lead to improved therapeutic profiles .

Properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3OS/c25-19-8-6-17(7-9-19)23-16-30-24(28-23)18(14-26)15-27-20-10-12-22(13-11-20)29-21-4-2-1-3-5-21/h1-13,15-16,27H/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZSPMZCAYUGEK-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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